Algoane

Description

Structure

2D Structure

3D Structure

Properties

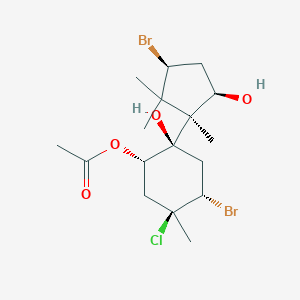

Molecular Formula |

C17H27Br2ClO4 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

[(1S,2R,4S,5S)-4-bromo-2-[(1S,3S,5R)-3-bromo-5-hydroxy-1,2,2-trimethylcyclopentyl]-5-chloro-2-hydroxy-5-methylcyclohexyl] acetate |

InChI |

InChI=1S/C17H27Br2ClO4/c1-9(21)24-13-8-15(4,20)11(19)7-17(13,23)16(5)12(22)6-10(18)14(16,2)3/h10-13,22-23H,6-8H2,1-5H3/t10-,11-,12+,13-,15-,16+,17-/m0/s1 |

InChI Key |

YZHYAKQANFUWDQ-IIVKZSCBSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@]([C@H](C[C@]1([C@@]2([C@@H](C[C@@H](C2(C)C)Br)O)C)O)Br)(C)Cl |

Canonical SMILES |

CC(=O)OC1CC(C(CC1(C2(C(CC(C2(C)C)Br)O)C)O)Br)(C)Cl |

Synonyms |

algoane |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Ocean's Treasure: A Technical Guide to Bioactive Compounds from Marine Algae for Cosmetic Applications

For Researchers, Scientists, and Drug Development Professionals

The burgeoning demand for natural and effective cosmetic ingredients has turned the scientific community's attention towards the vast and largely untapped resources of the marine environment. Marine algae, in particular, have emerged as a treasure trove of structurally diverse and biologically active compounds with significant potential for cosmetic applications. This technical guide provides an in-depth overview of the core bioactive compounds derived from marine algae, their mechanisms of action, and the experimental protocols used to validate their efficacy.

Key Bioactive Compounds and Their Cosmetic Applications

Marine algae are a rich source of a wide array of bioactive compounds, each with unique properties beneficial for skin health. The primary classes of compounds explored for cosmetic applications include polysaccharides, polyphenols, mycosporine-like amino acids (MAAs), and bioactive peptides.

Sulfated Polysaccharides: The Power of Fucoidan

Fucoidans are a group of sulfated polysaccharides primarily found in brown algae. They are renowned for their anti-aging, anti-inflammatory, and moisturizing properties.

Anti-Aging Effects: Fucoidan has been shown to protect the skin from photoaging by inhibiting the expression of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix proteins.[1] Specifically, fucoidan can suppress the UVB-induced expression of MMP-1 by inhibiting the extracellular signal-regulated kinase (ERK) pathway.

Cytotoxicity: Studies have evaluated the cytotoxic effects of fucoidan on various cell lines. For instance, fucoidan extracted from Turbinaria conoides showed an IC50 value of 441.80 µg/mL on the normal mouse fibroblast cell line L929, indicating low toxicity to normal skin cells at effective concentrations.[2][3][4]

| Bioactive Compound | Algal Source | Cosmetic Application | In Vitro Efficacy (IC50/Activity) | Reference |

| Fucoidan | Fucus vesiculosus, Laminaria japonica | Anti-aging, Anti-inflammatory | Inhibition of MMP-1 expression | [1] |

| Fucoidan | Turbinaria conoides | Cytotoxicity Assessment | IC50: 441.80 µg/mL (L929 cells) | [2][3][4] |

Phlorotannins: Potent Antioxidants and Whitening Agents

Phlorotannins are a class of polyphenols exclusively found in brown algae. They possess strong antioxidant, anti-inflammatory, and skin-whitening properties.

Skin Whitening: Phlorotannins are effective inhibitors of tyrosinase, the key enzyme in melanin synthesis. By inhibiting tyrosinase, they can reduce hyperpigmentation and promote a more even skin tone. Several phlorotannins isolated from Ecklonia cava have demonstrated potent tyrosinase inhibitory activity.

Anti-inflammatory Effects: Phlorotannins can exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Cytotoxicity: The cytotoxic effects of phlorotannins have been investigated to ensure their safety for cosmetic use. For example, 6,6'-bieckol from Ecklonia cava showed low cytotoxicity, reducing cell viability to 96% only at a high dose of 200 µM.[5]

| Bioactive Compound | Algal Source | Cosmetic Application | In Vitro Efficacy (IC50) | Reference |

| 2-phloroeckol | Ecklonia cava | Tyrosinase Inhibition | 7.0 ± 0.2 µM | |

| 2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol | Ecklonia cava | Tyrosinase Inhibition | 8.8 ± 0.1 µM | |

| 6,6'-bieckol | Ecklonia cava | Cytotoxicity Assessment | >200 µM | [5] |

| Phlorotannin-rich extract | Petalonia binghamiae | Anti-inflammatory | IC50: 38.8 µg/mL (NO production) | [6] |

Mycosporine-Like Amino Acids (MAAs): Nature's Sunscreen

Mycosporine-like amino acids are small, UV-absorbing molecules produced by various marine organisms, including algae, to protect themselves from harmful solar radiation. They are considered natural and environmentally friendly alternatives to synthetic UV filters.

Photoprotection: MAAs absorb UV radiation in the UVA and UVB range and dissipate the energy as heat without generating reactive oxygen species (ROS). Their antioxidant properties further contribute to their photoprotective effects. The in vitro Sun Protection Factor (SPF) of various MAAs has been investigated, demonstrating their potential as sunscreen agents.

Antioxidant Activity: MAAs such as porphyra-334 and shinorine exhibit significant antioxidant activity, which has been evaluated using assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.[7][8]

| Bioactive Compound | Algal Source | Cosmetic Application | In Vitro Efficacy (Activity/Value) | Reference |

| Porphyra-334 | Porphyra sp. | Photoprotection | High UVA absorption | [9] |

| Shinorine | Porphyra sp. | Photoprotection, Antioxidant | ORAC: 17 ± 7% of Trolox | [7][8] |

| Palythine | Chondrus yendoi | Photoprotection, Antioxidant | Significant ROS reduction | [10] |

| Porphyra-334 | Porphyra sp. | Antioxidant | ORAC: 51 ± 7% of Trolox | [7][11] |

Bioactive Peptides: Stimulating Collagen Synthesis

Bioactive peptides derived from marine algae are short chains of amino acids that can exert various biological effects on the skin, including stimulating collagen production and promoting wound healing.

Collagen Synthesis: Certain algal peptides have been shown to enhance the production of collagen, the primary structural protein in the skin, by activating the transforming growth factor-beta (TGF-β)/Smad signaling pathway. For example, a peptide from Pyropia yezoensis has been demonstrated to increase collagen synthesis in human dermal fibroblasts.[11]

| Bioactive Compound | Algal Source | Cosmetic Application | Mechanism of Action | Reference |

| Algal Peptides | Pyropia yezoensis | Anti-aging, Collagen boosting | Activation of TGF-β/Smad pathway | [11] |

| Algal Peptides | Crypthecodinium cohnii | Anti-aging, Moisturization | Upregulation of glutathione | [12] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these bioactive compounds exert their effects is crucial for their targeted application in cosmetics. The following diagrams illustrate some of the key signaling pathways involved.

References

- 1. Effects of Fucoidan and Chemotherapeutic Agent Combinations on Malignant and Non-malignant Breast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anti-Inflammatory Effect of Algae-Derived Lipid Extracts on Lipopolysaccharide (LPS)-Stimulated Human THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine‐like amino acid palythine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Marine-Derived Ingredients for Skincare Formulations

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped resource, offers a treasure trove of unique bioactive compounds with significant potential for dermatological and cosmetic applications. Organisms thriving in challenging oceanic conditions have evolved to produce a diverse array of molecules with potent antioxidant, anti-inflammatory, anti-aging, and photoprotective properties. This guide provides an in-depth technical overview of key marine-derived ingredients, their mechanisms of action, supporting quantitative data, and the experimental protocols used to validate their efficacy.

Bioactive Polysaccharides from Marine Algae

Marine algae, or seaweeds, are a rich source of polysaccharides that exhibit a wide range of beneficial activities for the skin. These complex carbohydrates are integral to the algae's structure and defense mechanisms.

Fucoidan

Fucoidan is a sulfated fucose-rich polysaccharide primarily found in brown seaweeds such as Fucus vesiculosus. Its biological activities are closely linked to its molecular weight and degree of sulfation.

Biochemical Properties and Mechanisms of Action:

-

Anti-inflammatory Effects: Fucoidan has been shown to modulate inflammatory pathways. It can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the reduced nuclear translocation of NF-κB p65, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] Fucoidan also suppresses the production of prostaglandin E2 (PGE2) by inhibiting the expression of cyclooxygenase-2 (COX-2).[2]

-

Antioxidant Activity: Fucoidan demonstrates significant free radical scavenging capabilities, which are crucial in mitigating oxidative stress-induced skin aging.

-

Anti-aging Properties: By inhibiting the activity of collagenase and elastase, enzymes that degrade collagen and elastin respectively, fucoidan helps to maintain the structural integrity of the skin, thereby reducing the appearance of wrinkles and improving elasticity. Clinical studies have shown that topical application of fucoidan extracts can improve skin elasticity and thickness.[3]

-

Skin Barrier Function: Fucoidan has been found to enhance skin barrier function and reduce transepidermal water loss (TEWL).[4][5] A moisturizing test showed that fucoidan derived from mekabu had a water retention rate more than twice as high as hyaluronic acid after 6 hours.[6] It can also up-regulate the expression of the calcium-sensing receptor (CaSR), which is involved in keratinocyte differentiation, through the activation of the ERK and p38 pathways.[7][8]

Chemical Structure of Fucoidan from Fucus vesiculosus

The basic structure of fucoidan from Fucus vesiculosus consists of a backbone of alternating α-(1→3)- and α-(1→4)-linked L-fucopyranose residues.[9][10] Sulfate groups are primarily located at the C-2 and to a lesser extent at the C-3 positions.[9]

Chitosan

Chitosan is a linear polysaccharide derived from the deacetylation of chitin, which is found in the exoskeletons of crustaceans.

Biochemical Properties and Mechanisms of Action:

-

Moisturizing and Film-Forming: Chitosan's cationic nature allows it to form a protective film on the skin, reducing water loss and providing a moisturizing effect.

-

Antimicrobial Activity: It exhibits broad-spectrum antimicrobial activity, making it a valuable ingredient in formulations for acne-prone skin.

-

Wound Healing: Chitosan has been shown to accelerate wound healing by stimulating the proliferation of fibroblasts.

-

Tyrosinase Inhibition: Collagen/chitosan complexes have been found to inhibit tyrosinase activity and down-regulate tyrosinase mRNA expression in B16 melanoma cells, suggesting a potential for skin brightening applications.[5][11]

Carotenoids from Marine Microalgae

Microalgae are microscopic photosynthetic organisms that are a primary source of many potent bioactive compounds, including unique carotenoids.

Astaxanthin

Astaxanthin is a keto-carotenoid pigment produced by the microalga Haematococcus pluvialis, particularly under stress conditions like high UV radiation. It is responsible for the red-pink color of many marine animals, such as salmon and shrimp.

Biochemical Properties and Mechanisms of Action:

-

Potent Antioxidant: Astaxanthin is one of the most powerful antioxidants known, with an ORAC value of 2,822,200 µmol TE/100g.[12] Its unique molecular structure allows it to span the cell membrane, providing protection against oxidative stress in both the lipid and aqueous compartments of the cell.

-

Photoprotective Effects: Astaxanthin helps protect the skin from UV-induced damage by neutralizing reactive oxygen species (ROS) generated by UV radiation. It can suppress the UV-induced secretion of inflammatory mediators like PGE2 and IL-8 in human keratinocytes.[13][14]

-

Anti-inflammatory Action: It modulates inflammatory responses by inhibiting the activation of the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.[15]

-

Anti-aging Properties: Astaxanthin has been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as collagenase, which are up-regulated by UV exposure and contribute to collagen degradation.[15] Clinical studies have demonstrated that oral supplementation with astaxanthin can improve skin elasticity and moisture content.[16][17] It influences the MAPK signaling pathway, including the phosphorylation of p38, ERK, and JNK, which are involved in the cellular response to UV radiation.[15][18] Astaxanthin can also activate the Nrf2/ARE antioxidant pathway.[16]

Chemical Structure of Astaxanthin from Haematococcus pluvialis

Astaxanthin (3,3′-dihydroxy-β,β′-carotene-4,4′-dione) is a xanthophyll carotenoid characterized by two β-ionone rings at each end of a conjugated polyene chain, with hydroxyl and keto groups on each ring.[17][19][20][21][22]

Peptides and Proteins from Marine Sources

Marine organisms are also a source of bioactive peptides and proteins with promising applications in skincare.

Marine Collagen Peptides

Marine collagen is primarily sourced from the skin and scales of fish. It is hydrolyzed to produce smaller, more bioavailable peptides.

Biochemical Properties and Mechanisms of Action:

-

Improved Skin Elasticity and Hydration: Clinical studies have shown that oral supplementation with marine collagen peptides can significantly improve skin elasticity, hydration, and reduce wrinkle depth.[9][13][23][24][25][26] One study reported a 35% improvement in skin elasticity after 8 weeks of supplementation.[9] Another trial observed a 35% reduction in wrinkle score after 12 weeks.[23]

-

Stimulation of Endogenous Collagen Synthesis: Marine collagen peptides are rich in amino acids like glycine, proline, and hydroxyproline, which are essential building blocks for collagen synthesis. These peptides are thought to act as signaling molecules that stimulate fibroblasts to produce more collagen, elastin, and hyaluronic acid.

Chemical Structure of Marine Collagen Peptides

Collagen is composed of a triple helix of three polypeptide chains. The primary structure is characterized by a repeating Gly-X-Y amino acid sequence, where X is often proline and Y is hydroxyproline.[27][28][29] Hydrolyzed marine collagen consists of smaller peptides derived from this structure.

Data Presentation

Table 1: Tyrosinase Inhibition by Marine-Derived Extracts

| Marine Source | Extract Type | IC₅₀ (µg/mL) | Reference |

| Ecklonia cava | 70% Ethanol | 4.38 | [10][12] |

| Eisenia bicyclis | 70% Ethanol | 4.46 | [10] |

| Sargassum horneri | 70% Ethanol | 6.20 | [10] |

| Sargassum yendoi | 70% Ethanol | 7.15 | [10] |

| Ishige okamurae | 70% Ethanol | 8.97 | [10] |

| Sargassum ilicifolium | Ethanol | 40.50 | [30] |

| Turbinaria conoides | 50% Ethanol | 188.85 | [31] |

| Lobophora challengeriae | Ethanol | 150 | [32] |

| Kojic Acid (Positive Control) | - | 6.97 - 109.8 | [30][31] |

| Collagen/Chitosan Complex | - | 100 (38.2% inhibition) | [5] |

Table 2: Collagenase and Elastase Inhibition by Marine-Derived Extracts

| Marine Source | Extract Type | Enzyme Inhibited | IC₅₀ (µg/mL) | Reference |

| Sargassum serratifolium | Ethanol | Collagenase | 87.58 | [27] |

| Ecklonia cava | Ethanol | Collagenase | 95.08 | [27] |

| Sporochnus radiciformis | Ethanol | Collagenase | 97.02 | [27] |

| Cladophora wrightiana var. minor | Ethanol | Collagenase | 77.14 | [27] |

| Padina gymnospora | Ethanol | Elastase | 260.05 | [27] |

| Sargassum coreanum | Ethanol | Elastase | 388.65 | [27] |

| Ecklonia cava | Ethanol | Elastase | 465.13 | [27] |

| Ulva australis (Peptide: NRDY) | Hydrolysate | Collagenase | 0.95 mM | [33] |

| Ulva australis (Peptide: RDRF) | Hydrolysate | Collagenase | 0.84 mM | [33] |

Table 3: Clinical Efficacy of Marine Collagen Peptides (Oral Supplementation)

| Study Duration | Dosage | Parameter | Improvement | Reference |

| 12 weeks | 10g/day | Wrinkle Score | 35% reduction | [23][25] |

| 12 weeks | 10g/day | Skin Elasticity | 23% improvement | [13][23] |

| 12 weeks | 10g/day | Skin Hydration | 14% improvement | [13][23] |

| 6 weeks | 2.5g/day | Wrinkle Volume | 46% reduction | [16][26] |

| 6 weeks | 2.5g/day | Skin Hydration | 34% increase | [16][26] |

| 8 weeks | Not specified | Skin Elasticity | 35% improvement | [9] |

Table 4: Anti-inflammatory Effects of Marine Extracts

| Marine Source | Bioactive Compound | Cell Model | Pro-inflammatory Mediator | Effect | Reference |

| Fucus vesiculosus | Fucoidan | RAW 264.7 macrophages | NO, PGE2, TNF-α, IL-1β | Inhibition | [2] |

| Laminaria japonica | Fucoidan-rich extract | HaCaT keratinocytes | PGE2, MMP-9, COX-2 | Inhibition | [2] |

| Sargassum fulvellum | Sulfated polysaccharides | RAW 264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition | [2] |

| Sargassum siliquastrum | Sargachromanol G | RAW 264.7 cells | NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition | [2] |

| Polysiphonia morrowii | Bromophenol (BBDE) | LPS-induced macrophages | NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inhibition | [8] |

Experimental Protocols

In-vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages

This protocol details the methodology to assess the anti-inflammatory potential of marine-derived ingredients by measuring their effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

-

Seed the RAW 264.7 cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[4]

3. Treatment:

-

Pre-treat the cells with various non-toxic concentrations of the marine extract for 1 hour.

-

Stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[3][4][34][35][36] Include a vehicle control (cells with media and LPS) and a negative control (cells with media only).

4. Incubation:

-

Incubate the plates for 24 hours.

5. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent assay. Measure the absorbance at 540 nm.[37][38]

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2 Production: Collect the cell culture supernatant. Quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21]

6. Data Analysis:

-

Calculate the percentage inhibition of NO, cytokine, and PGE2 production by the marine extract compared to the LPS-stimulated control.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

1. Reagents:

-

Mushroom tyrosinase solution.

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate.

-

Phosphate buffer (pH 6.8).

-

Test sample (marine extract) dissolved in a suitable solvent.

-

Kojic acid as a positive control.

2. Procedure:

-

In a 96-well plate, add phosphate buffer, the test sample at various concentrations, and the tyrosinase solution.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the L-DOPA solution.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the formation of dopachrome by reading the absorbance at approximately 475-492 nm at regular intervals.

3. Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test sample.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the tyrosinase activity by 50%.

Signaling Pathways and Experimental Workflows

Fucoidan's Anti-inflammatory Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Fucoidan [label="Fucoidan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_p [label="p-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB (nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK [label="activates"]; IKK -> IkBa [label="phosphorylates"]; IkBa -> IkBa_p [style=dashed]; IkBa_p -> NFkB [label="releases"]; NFkB -> NFkB_nucleus [label="translocates"]; NFkB_nucleus -> Pro_inflammatory_genes [label="activates transcription"]; Pro_inflammatory_genes -> Inflammation; Fucoidan -> IKK [label="inhibits", arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment IkBa -> NFkB [style=invis]; } .dot Caption: Fucoidan inhibits the NF-κB signaling pathway.

Astaxanthin's Photoprotective Signaling Pathway

// Nodes UV_Radiation [label="UV Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Astaxanthin [label="Astaxanthin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1\n(c-Jun/c-Fos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMPs [label="MMPs\n(Collagenase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collagen_Degradation [label="Collagen Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges UV_Radiation -> ROS [label="generates"]; ROS -> MAPK_p38 [label="activates"]; ROS -> MAPK_JNK [label="activates"]; ROS -> MAPK_ERK [label="activates"]; {MAPK_p38, MAPK_JNK, MAPK_ERK} -> AP1 [label="activates"]; AP1 -> MMPs [label="upregulates"]; MMPs -> Collagen_Degradation; Astaxanthin -> ROS [label="scavenges", arrowhead=tee, color="#34A853"]; Astaxanthin -> {MAPK_p38, MAPK_JNK, MAPK_ERK} [label="inhibits", arrowhead=tee, color="#EA4335"]; } .dot Caption: Astaxanthin mitigates UV-induced collagen degradation.

Experimental Workflow for In-vitro Anti-inflammatory Assay

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture_cells [label="Culture RAW 264.7\nMacrophages", fillcolor="#F1F3F4", fontcolor="#202124"]; seed_plate [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_extract [label="Add Marine\nExtract", fillcolor="#FBBC05", fontcolor="#202124"]; add_lps [label="Stimulate with\nLPS (1 µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate\n24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_supernatant [label="Collect\nSupernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_cytokines [label="Measure Cytokines\n(TNF-α, IL-6) & PGE2\nvia ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> culture_cells; culture_cells -> seed_plate; seed_plate -> add_extract; add_extract -> add_lps; add_lps -> incubate; incubate -> collect_supernatant; collect_supernatant -> measure_cytokines; measure_cytokines -> end; } .dot Caption: Workflow for assessing anti-inflammatory activity.

References

- 1. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]

- 2. accuratechemical.com [accuratechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protective effects of fucoidan purified from Undaria pinnatifida against UV-irradiated skin photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fucoidan from Undaria pinnatifida Ameliorates Epidermal Barrier Disruption via Keratinocyte Differentiation and CaSR Level Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fucoidan from Undaria pinnatifida Ameliorates Epidermal Barrier Disruption via Keratinocyte Differentiation and CaSR Level Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fucoidan Structure and Activity in Relation to Anti-Cancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fucoidan: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collagen/Chitosan Complexes: Preparation, Antioxidant Activity, Tyrosinase Inhibition Activity, and Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. The Xanthophyll Carotenoid Astaxanthin has Distinct Biological Effects to Prevent the Photoaging of the Skin Even by its Postirradiation Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. antpublisher.com [antpublisher.com]

- 16. Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Transformation of Astaxanthin from Haematococcus pluvialis Improves Its Antioxidative and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunomodulation and mechanisms of fucoidan from Cladosiphon okamuranus ameliorates atopic dermatitis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Astaxanthin | C40H52O4 | CID 5281224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. sg.thecollagen.co [sg.thecollagen.co]

- 25. A randomized, triple‐blind, placebo‐controlled, parallel study to evaluate the efficacy of a freshwater marine collagen on skin wrinkles and elasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. wellbeingnutrition.com [wellbeingnutrition.com]

- 28. Fish Collagen: Extraction, Characterization, and Applications for Biomaterials Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Collagen - Wikipedia [en.wikipedia.org]

- 30. ILEX LIFE SCIENCES LLC Biocolor Sircol Soluble Collagen Assay, Standard | Fisher Scientific [fishersci.com]

- 31. researchgate.net [researchgate.net]

- 32. Fucoidan from Fucus vesiculosus: Evaluation of the Impact of the Sulphate Content on Nanoparticle Production and Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. via-tonic.com [via-tonic.com]

- 34. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 37. supplysidesj.com [supplysidesj.com]

- 38. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Seaweed Extracts in Dermatological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of dermatology is increasingly turning to natural sources for novel bioactive compounds. Among these, marine seaweed extracts have emerged as a promising frontier, demonstrating a wide spectrum of pharmacological activities with significant potential for the prevention and treatment of various skin conditions. This technical guide provides an in-depth analysis of the current scientific evidence, focusing on the anti-inflammatory, antioxidant, anti-aging, and skin-whitening properties of these extracts. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this area.

Core Pharmacological Activities and Bioactive Compounds

Seaweeds, broadly classified into brown (Phaeophyceae), red (Rhodophyceae), and green (Chlorophyceae) algae, are rich sources of unique bioactive molecules. These compounds, including polysaccharides, polyphenols (notably phlorotannins in brown algae), pigments (such as fucoxanthin), peptides, and mycosporine-like amino acids (MAAs), are responsible for the diverse dermatological benefits observed in preclinical and clinical studies.[1][2][3]

Anti-Inflammatory Effects

Chronic inflammation is a key pathological feature of many skin disorders, including atopic dermatitis (AD), psoriasis, and acne.[4][5] Seaweed extracts, particularly those rich in fucoidans and phlorotannins, have demonstrated potent anti-inflammatory properties.[6][7] Fucoidan, a sulfated polysaccharide from brown seaweed, has been shown to reduce inflammatory cell infiltration and ear swelling in mouse models of AD.[8][9] Studies have also indicated that fucoidan can inhibit the adhesion of Staphylococcus aureus, a bacterium often implicated in exacerbating AD, to the skin.[4] Furthermore, extracts from various seaweeds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cell-based assays.[10][11]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the skin's antioxidant defense mechanisms, is a major contributor to premature skin aging (photoaging) and other skin pathologies.[7][12] Seaweed-derived compounds, including phlorotannins, fucoxanthin, and polysaccharides, are powerful antioxidants that can neutralize free radicals and protect the skin from oxidative damage.[7][12] The antioxidant capacity of seaweed extracts is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[13][14]

Anti-Aging Properties

The anti-aging effects of seaweed extracts are multifaceted, targeting key mechanisms of skin aging. These include the inhibition of enzymes that degrade the extracellular matrix, such as collagenase and elastase, which are responsible for the breakdown of collagen and elastin, leading to wrinkle formation and loss of skin elasticity.[15][16] Extracts from brown seaweeds like Ecklonia cava and Sargassum serratifolium have shown significant inhibitory activity against these enzymes.[15] Additionally, the antioxidant properties of seaweed compounds contribute to their anti-aging effects by mitigating UV-induced photodamage.[17]

Skin Whitening and Hyperpigmentation Control

Hyperpigmentation disorders, such as melasma and age spots, are characterized by the overproduction of melanin. Tyrosinase is the key enzyme in the melanin synthesis pathway, and its inhibition is a primary strategy for developing skin-whitening agents.[18][19] Numerous studies have demonstrated the potent tyrosinase inhibitory activity of seaweed extracts, particularly from brown algae.[13][20] For instance, extracts from Ecklonia cava and Sargassum siliquastrum have shown tyrosinase inhibitory effects comparable to kojic acid, a well-known skin-whitening agent.[13][20] Phlorotannins are among the key compounds responsible for this activity.[21]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the dermatological activities of seaweed extracts.

Table 1: Antioxidant Activity of Seaweed Extracts

| Seaweed Species | Extract Type | Assay | IC50 Value | Reference |

| Fucus vesiculosus | Ethanolic | DPPH | 0.608 mg/mL | [13] |

| Ulva clathrata | Methanolic | DPPH | 0.715 ± 0.078 mg/mL | [22] |

| Sargassum macrocarpum | Hot-water | ABTS | 1.0 ± 0.0 mg/mL | [10] |

| Sargassum macrocarpum | Hot-water | DPPH | 6.50 ± 0.3 mg/mL | [10] |

| Ulva australis (peptide TGTW) | - | ABTS | 0.14 mM | [23] |

Table 2: Anti-Inflammatory Activity of Seaweed Extracts

| Seaweed Species | Extract Type | Assay | Concentration | % Inhibition/Reduction | Reference |

| Turbinaria ornata | Methanolic | HRBC membrane stabilization | 500 µg/mL | ~81% | [11] |

| Laminaria ochroleuca | Ethanol-water | HRBC protection | - | 44.9 ± 1.6% | [24] |

| Sargassum macrocarpum | Hot-water | NO production (LPS-stimulated RAW 264.7) | 20 µg/mL | 43.1% | [10] |

| Sargassum macrocarpum | Hot-water | IL-6 production (LPS-stimulated RAW 264.7) | 20 µg/mL | 45.0% | [10] |

| Sargassum macrocarpum | Hot-water | IL-6 production (TNF-α/IFN-γ-stimulated HaCaT) | 20 µg/mL | 84.1% | [10] |

Table 3: Enzyme Inhibitory Activity of Seaweed Extracts

| Seaweed Species | Extract Type | Target Enzyme | IC50 Value | Reference |

| Ecklonia cava | - | Tyrosinase | 4.38 µg/mL | [13] |

| Sargassum sagamianum | Methanolic | Collagenase | - | Moderate to significant inhibition at 10-100 µg/mL |

| Sargassum serratifolium | - | Collagenase | 87.58 µg/mL | [15] |

| Ecklonia cava | - | Collagenase | 95.08 µg/mL | [15] |

| Padina gymnospora | - | Elastase | 260.05 µg/mL | [15] |

| Ulva australis (peptide NRDY) | - | Collagenase | 0.95 mM | [23] |

| Ulva australis (peptide RDRF) | - | Collagenase | 0.84 mM | [23] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the dermatological activities of seaweed extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test seaweed extract

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample preparation: Dissolve the seaweed extract in the same solvent used for the DPPH solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay:

-

In a 96-well plate, add a specific volume of each extract dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

For the blank, use the solvent instead of the extract.

-

For the positive control, use a known antioxidant like ascorbic acid at various concentrations.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentrations.[13]

Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, typically in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][26]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test seaweed extract

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of the seaweed extract for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with media only) and a positive control (cells with LPS only) should be included.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100 Where NO_LPS is the nitrite concentration in the LPS-stimulated group, and NO_sample is the nitrite concentration in the extract-treated and LPS-stimulated group.

Collagenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of collagenase, an enzyme that degrades collagen.[27][28]

Materials:

-

Collagenase from Clostridium histolyticum

-

Collagenase substrate (e.g., N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, FALGPA)

-

Tricine buffer

-

Test seaweed extract

-

Positive control (e.g., 1,10-Phenanthroline)

-

96-well UV-transparent microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a solution of collagenase in Tricine buffer.

-

Prepare a solution of the collagenase substrate (FALGPA) in the same buffer.

-

Dissolve the seaweed extract and the positive control in a suitable solvent and then dilute with the buffer.

-

-

Assay:

-

In a 96-well plate, add the buffer, the test extract (or positive control), and the collagenase solution.

-

Incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding the collagenase substrate solution to each well.

-

-

Measurement: Immediately measure the decrease in absorbance at 345 nm kinetically for 10-20 minutes at 37°C. The hydrolysis of FALGPA by collagenase leads to a decrease in absorbance.

-

Calculation: The percentage of collagenase inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate of the reaction with the inhibitor.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the extract concentrations.

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit tyrosinase, the key enzyme in melanogenesis. The assay typically uses mushroom tyrosinase and L-DOPA as a substrate.[18][29]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test seaweed extract

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in the same buffer.

-

Dissolve the seaweed extract and the positive control in a suitable solvent and then dilute with the buffer.

-

-

Assay:

-

In a 96-well plate, add the phosphate buffer, the test extract (or positive control), and the tyrosinase solution.

-

Incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

-

Measurement: Measure the formation of dopachrome by reading the absorbance at 475-490 nm at regular intervals for a set period.

-

Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] x 100 Where A_control is the absorbance of the enzyme reaction without inhibitor, A_control_blank is the absorbance without the enzyme, A_sample is the absorbance of the enzyme reaction with the inhibitor, and A_sample_blank is the absorbance of the sample without the enzyme.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the extract concentrations.

Signaling Pathways in Dermatological Activities

The dermatological effects of seaweed extracts are mediated through the modulation of key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to skin inflammation, aging, and melanogenesis.[30][31][32]

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates various cellular processes, including inflammation, proliferation, and apoptosis. In the skin, exposure to UV radiation and other stressors can activate the MAPK pathway, leading to increased production of matrix metalloproteinases (MMPs) that degrade collagen and elastin, contributing to skin aging.[4][20] Certain seaweed extracts have been shown to inhibit the phosphorylation of key components of the MAPK pathway, such as ERK, JNK, and p38, thereby mitigating inflammatory responses and photoaging.[33][34]

Caption: MAPK signaling pathway in skin aging and inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the immune and inflammatory responses in the skin.[7][8] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[5] Seaweed extracts, particularly fucoidans, have been shown to suppress NF-κB activation by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB.[31][35]

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Skin manifestations of inborn errors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Anti-Inflammatory Activities of Sargassum macrocarpum Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Characterization of Antioxidant Potential of Seaweed Extracts for Enrichment of Convenience Food - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and Antisteatotic Activities of a New Fucoidan Extracted from Ferula hermonis Roots Harvested on Lebanese Mountains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fisheries and Aquatic Sciences [e-fas.org]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. activeconceptsllc.com [activeconceptsllc.com]

- 19. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antioxidant Properties of two Edible Green Seaweeds From Northern Coasts of the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mjas.analis.com.my [mjas.analis.com.my]

- 27. A spectrophotometric collagenase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A straightforward ninhydrin-based method for collagenase activity and inhibitor screening of collagenase using spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Polyopes affinis Suppressed IFN-γ- and TNF-α-Induced Inflammation in Human Keratinocytes via Down-Regulation of the NF-κB and STAT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 34. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 35. researchgate.net [researchgate.net]

Mechanisms of Action of Marine Peptides on Skin Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of marine biotechnology has unveiled a vast reservoir of bioactive compounds with significant potential for dermatological and cosmetic applications. Among these, marine peptides—short chains of amino acids derived from marine organisms—have garnered substantial attention for their diverse and potent effects on skin cells. These peptides offer a promising alternative to conventional synthetic compounds, often possessing higher biocompatibility and lower toxicity. This technical guide provides an in-depth exploration of the core mechanisms through which marine peptides exert their influence on skin cells, focusing on their antioxidant, anti-inflammatory, collagen-stimulating, and anti-melanogenic properties.

Antioxidant Mechanisms: Quenching the Flames of Oxidative Stress

Oxidative stress, instigated by an imbalance between reactive oxygen species (ROS) production and the skin's antioxidant defenses, is a primary driver of premature skin aging (photoaging) and various skin disorders. Marine peptides have demonstrated significant antioxidant capabilities, acting through multiple pathways to neutralize ROS and bolster the skin's endogenous antioxidant systems.

Peptides sourced from organisms like tuna, abalone, and jellyfish have been shown to directly scavenge free radicals.[1][2] Furthermore, they can enhance the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1] For instance, peptides derived from the bonitofish heart have been found to effectively eliminate ROS and reduce intracellular malondialdehyde (MDA) levels, a marker of lipid peroxidation, in human keratinocytes (HaCaT cells).[1] Similarly, gelatin hydrolysate from salmon skin has been observed to diminish MDA content and enhance antioxidant enzyme levels, thereby mitigating oxidative damage induced by ultraviolet (UV) radiation.[1]

Key Signaling Pathways in Antioxidant Action

Marine peptides can modulate signaling pathways to enhance the cellular antioxidant response. One critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation by antioxidant peptides, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes.

Diagram: Nrf2-ARE Signaling Pathway

Caption: Figure 1. Activation of the Nrf2-ARE pathway by marine peptides.

Anti-Inflammatory Mechanisms: Soothing Cellular Agitation

Chronic inflammation is a hallmark of many skin conditions, including acne, psoriasis, and atopic dermatitis. It also plays a significant role in the aging process, a phenomenon termed "inflammaging." Marine peptides can exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Peptides derived from various marine sources, including Pacific cod skin and Mytilus coruscus, have been shown to suppress the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1] They can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1]

Key Signaling Pathways in Anti-Inflammatory Action

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65 subunit. In the nucleus, NF-κB activates the transcription of numerous pro-inflammatory genes. Marine peptides can interfere with this cascade at multiple points, often by inhibiting the activation of the IKK complex.[3]

Diagram: NF-κB Signaling Pathway

Caption: Figure 2. Inhibition of the NF-κB pathway by marine peptides.

Collagen Synthesis and Extracellular Matrix Remodeling

The extracellular matrix (ECM), primarily composed of collagen and elastin, provides structural integrity and elasticity to the skin. With age and exposure to environmental aggressors, collagen production declines, and its degradation by matrix metalloproteinases (MMPs) increases, leading to wrinkle formation and loss of skin firmness.[4][5] Marine peptides, particularly collagen-derived peptides, can effectively counteract these processes.

These peptides stimulate fibroblast proliferation and the synthesis of new ECM components, including type I and type III collagen, elastin, and hyaluronic acid.[4][[“]][7] For example, hydrolyzed marine collagen peptides have been shown to increase the expression of COL1A1, the gene encoding for type I collagen, in human dermal fibroblasts.[7]

Key Signaling Pathways in Collagen Synthesis

The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a pivotal regulator of collagen synthesis. Binding of TGF-β to its receptor activates Smad proteins (Smad2/3), which then form a complex with Smad4 and translocate to the nucleus to induce the transcription of collagen genes. Certain marine peptides can activate this pathway, thereby promoting collagen production.[4] Conversely, they can also inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often activated by UV radiation and leads to the upregulation of MMPs that degrade collagen.[8]

Diagram: TGF-β/Smad Signaling Pathway

Caption: Figure 3. Promotion of collagen synthesis via the TGF-β/Smad pathway.

Anti-Melanogenic Mechanisms: Regulating Skin Pigmentation

Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, result from the excessive production and accumulation of melanin. Marine peptides have emerged as promising agents for skin lightening and the treatment of such conditions by inhibiting the key enzyme in melanogenesis, tyrosinase.[9][10]

Peptides from sources like sea cucumber and pearl shell meat have demonstrated the ability to directly inhibit tyrosinase activity.[9][11] The inhibitory mechanism can be competitive or mixed-type and is often attributed to the chelation of copper ions within the active site of the enzyme.[10] For example, the tripeptide CME from sea cucumber collagen was found to have an IC50 value of 0.348 ± 0.02 mM for monophenolase activity of tyrosinase.[9]

Key Signaling Pathways in Melanogenesis

The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is a central regulator of melanogenesis. Activation of this pathway leads to the phosphorylation of CREB (cAMP response element-binding protein), which in turn upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). Some marine peptides can downregulate this pathway, leading to reduced melanin synthesis.[12]

Diagram: Inhibition of Melanogenesis

Caption: Figure 4. Marine peptide-mediated inhibition of melanin synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of marine peptides on skin cells.

Table 1: Antioxidant Activity of Marine Peptides

| Marine Peptide Source | Peptide Sequence | Assay | Result | Reference |

| Skipjack Tuna | PKK, YEGGD, GPGLM | SOD, CAT, GSH-Px activity in HaCaT cells | Significant increase | [1] |

| Tilapia | LSGTGP | Hydroxyl radical scavenging | Effective neutralization | [1] |

| Tuna Eggs | ICRD, LCGEC | DPPH radical scavenging | Robust activity | [1] |

| Abalone | ATPGEG | UVB-induced ROS in HaCaT cells | Mitigation of ROS levels | [1][13] |

Table 2: Anti-Inflammatory Activity of Marine Peptides

| Marine Peptide Source | Peptide Sequence | Cell Type | Effect | Reference |

| Mytilus coruscus | DPFRHY, PEG | Not specified | Suppression of IL-1β, IL-6, TNF-α, Cox-2 | [1] |

| Bonito Fish | SEP | Not specified | Significant reduction in IL-6, IL-10, TNF-α | [1] |

| Pacific Cod Skin | PWG | Not specified | Decrease in TNF-α, IL-6, IL-1β | [1] |

| Atlantic Salmon | SS-SCP | Not specified | Decrease in TNF-α, IL-6, IL-8; Increase in IL-10 | [14] |

Table 3: Collagen Synthesis and MMP Inhibition by Marine Peptides

| Marine Peptide Source | Effect | Cell Type/Model | Quantitative Data | Reference |

| Codfish Skin | Inhibition of MMP-1 | Not specified | Not specified | [1] |

| Nibea japonica Skin | Fibroblast proliferation | NIH-3T3 cells | Dose-dependent increase | [3] |

| Not specified | Increased COL1A1, ELN, VCAN gene expression | Human dermal fibroblasts | p < 0.005 | [7] |

Table 4: Tyrosinase Inhibitory Activity of Marine Peptides

| Marine Peptide Source | Peptide Sequence | IC50 Value | Reference |

| Sea Cucumber | CME | 0.348 ± 0.02 mM (monophenolase); 1.436 ± 0.07 mM (diphenolase) | [9] |

| Atrina pectinata Mantle | YYP | 1.764 ± 0.025 mM | [15] |

| Fish Scale Gelatin | DLGFLARGF | 3.09 mM | [16] |

| Pearl Shell Meat | FLF, SPSSS, WLL | Inhibition rates at 1.0 mg/mL: 54.32%, 65.26%, 57.50% | [11] |

Detailed Experimental Protocols

This section provides an overview of common methodologies used to assess the bioactivity of marine peptides on skin cells.

Cell Culture

-

Cell Lines: Human keratinocytes (HaCaT), human dermal fibroblasts (HDFs), and murine melanoma cells (B16F10) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Diagram: MTT Assay Workflow

Caption: Figure 5. General workflow for an MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: After 24 hours, treat the cells with various concentrations of the marine peptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Collect the cell culture supernatant after treatment with marine peptides and/or an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Add the collected supernatants and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-collagen I) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tyrosinase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-tyrosine or L-DOPA as the substrate, and the marine peptide at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

-

Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm.

-

Inhibition Calculation: The percentage of tyrosinase inhibition is calculated relative to a control without the peptide. The IC50 value is the concentration of the peptide that inhibits 50% of the enzyme activity.

Conclusion and Future Perspectives

Marine peptides represent a highly promising class of bioactive molecules for the development of novel dermatological and cosmetic products. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, collagen-stimulating, and anti-melanogenic effects, address the key drivers of skin aging and various skin pathologies. The ability of these peptides to modulate critical signaling pathways such as Nrf2, NF-κB, and TGF-β/Smad underscores their potential for targeted therapeutic interventions.

While the existing research provides a strong foundation, further studies are warranted to fully elucidate the structure-activity relationships of these peptides, optimize their delivery into the skin, and validate their efficacy and safety in human clinical trials. The continued exploration of the vast marine biodiversity is likely to uncover new and even more potent peptides, paving the way for the next generation of advanced skincare and dermatological treatments.

References

- 1. Marine Bioactive Peptides: Anti-Photoaging Mechanisms and Potential Skin Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Therapeutic Potential of Marine Collagen: A Scientific Exploration for Delaying Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. consensus.app [consensus.app]

- 7. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]

- 8. News - The skin protection activity of marine collagen peptides [huayancollagen.com]

- 9. Identification of Tyrosinase Inhibitory Peptides from Sea Cucumber (Apostichopus japonicus) Collagen by in silico Methods and Study of their Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid screening of novel tyrosinase inhibitory peptides from a pearl shell meat hydrolysate by molecular docking and the anti-melanin mechanism - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. mdpi.com [mdpi.com]

- 14. Marine bioactive peptides as potential therapeutic agents for wound healing – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application [frontiersin.org]

The Potent Antioxidant Properties of Phlorotannins from Brown Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorotannins, a unique class of polyphenolic compounds found exclusively in brown algae (Phaeophyceae), have garnered significant attention for their potent antioxidant properties.[1] These compounds, formed through the polymerization of phloroglucinol (1,3,5-trihydroxybenzene) units, exhibit a remarkable capacity to neutralize free radicals and modulate endogenous antioxidant defense systems.[2][3] Their complex structures, ranging from simple oligomers to large, highly branched polymers, contribute to their diverse biological activities.[1][4] This technical guide provides an in-depth overview of the antioxidant properties of phlorotannins, including their mechanisms of action, quantitative antioxidant capacity, and detailed experimental protocols for their extraction, purification, and evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in harnessing the therapeutic potential of these marine-derived compounds.

Introduction to Phlorotannins and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phlorotannins from brown algae have emerged as promising candidates for combating oxidative stress due to their potent antioxidant capabilities.[1] Their unique molecular architecture, featuring multiple phenolic hydroxyl groups, allows them to act as powerful electron donors, effectively scavenging a wide range of free radicals.[5] Beyond direct radical scavenging, phlorotannins can also enhance the cellular antioxidant defense system by modulating key signaling pathways.

Mechanisms of Antioxidant Action

The antioxidant activity of phlorotannins is multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging

The primary mechanism of phlorotannin antioxidant activity is their ability to directly scavenge free radicals. The numerous hydroxyl groups on their aromatic rings can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. Phlorotannins have been shown to be effective scavengers of various radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide anion, and hydroxyl radical.[5][6]

Modulation of Cellular Antioxidant Pathways

Phlorotannins also exert their antioxidant effects by upregulating endogenous antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.

The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds like phlorotannins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.[8] Studies have shown that phlorotannins, such as eckol from Ecklonia stolonifera, can activate the Nrf2 pathway through the upstream activation of kinases like c-Jun N-terminal kinases (JNK) and phosphoinositide 3-kinase (PI3K)/Akt.[7][8]

Caption: Phlorotannin-mediated activation of the Nrf2 signaling pathway.

The NF-κB pathway is a key regulator of inflammation, and its chronic activation is associated with oxidative stress. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Phlorotannins have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

References

- 1. Antioxidant capacities of phlorotannins extracted from the brown algae Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation for Antioxidative Properties of Phlorotannins Isolated from the Brown Alga Eisenia bicyclis, by the H-ORAC Method - Food and Nutrition Sciences - SCIRP [scirp.org]

- 3. Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Seasonal Evaluation of Phlorotannin-Enriched Extracts from Brown Macroalgae Fucus spiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Effects of Fucoidan in Topical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fucoidan, a complex sulfated polysaccharide derived from brown seaweeds, has garnered significant scientific interest for its pleiotropic biological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental validation of fucoidan's anti-inflammatory action in the context of topical applications. We consolidate data from various preclinical studies, detail key experimental methodologies, and visualize the molecular pathways and research workflows involved. The evidence strongly supports fucoidan's potential as a bioactive ingredient for dermatological formulations targeting inflammatory skin conditions such as atopic dermatitis, psoriasis, and impaired wound healing.[4][5][6]

Core Mechanism of Anti-Inflammatory Action

The topical anti-inflammatory effects of fucoidan are primarily attributed to its ability to modulate key signaling pathways that orchestrate the inflammatory cascade in skin cells. The most well-documented mechanisms involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9]

2.1 Inhibition of NF-κB and MAPK Signaling Pathways

Pro-inflammatory stimuli, such as pathogens or irritants, typically activate the NF-κB and MAPK (including p38, ERK, and JNK) pathways in keratinocytes and immune cells.[8][10] This activation leads to the nuclear translocation of transcription factors like NF-κB (p65/p50 subunits), which subsequently upregulate the expression of a host of pro-inflammatory genes.[8][11]

Fucoidan intervenes by inhibiting the phosphorylation of key upstream kinases and the inhibitor of κB (IκBα), which prevents the release and nuclear translocation of NF-κB.[8][11] Similarly, it suppresses the phosphorylation of p38, ERK, and JNK proteins within the MAPK cascade.[12][13] The collective result is a significant reduction in the synthesis and release of inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines (TARC, MDC, RANTES), and enzymes responsible for producing secondary inflammatory molecules like nitric oxide (NO) and prostaglandins (iNOS, COX-2).[7][14][15]

Quantitative Data on Anti-inflammatory Effects

The efficacy of fucoidan has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-inflammatory Effects of Fucoidan

| Model System | Inflammatory Stimulus | Fucoidan Source / Conc. | Measured Endpoint | Result | Citation |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Fucus vesiculosis | COX-2 Inhibition | IC₅₀ = 4.3 µg/mL | [8] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Chnoospora minima | NO Production | IC₅₀ = 27.82 µg/mL | [15] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Sargassum autumnale | NO, PGE₂, IL-1β, TNF-α, IL-6 | Significant, dose-dependent decrease | [10] |

| BV2 Microglia | Lipopolysaccharide (LPS) | Brown Seaweed | NO, PGE₂, iNOS, COX-2, IL-1β, TNF-α | Significant inhibition | [7][13] |

| Human Epidermal Keratinocytes (HaCaT) | TNF-α/IFN-γ | Undaria pinnatifida | TARC, MDC, RANTES mRNA | Significant, dose-dependent inhibition | [14] |

| 3D Atopic Dermatitis Model | - | Fucus vesiculosus & U. pinnatifida | Staphylococcus aureus adhesion | Significant inhibition | [6][16] |

Table 2: Summary of In Vivo Anti-inflammatory Effects of Fucoidan (Topical Application)

| Animal Model | Condition | Fucoidan Formulation | Key Outcomes | Result | Citation |

| NC/Nga Mice | Atopic Dermatitis (AD) | 3% Fucoidan (U. pinnatifida) cream, 4 weeks | Dermatitis Score, Scratching, Epidermal Thickness, Mast Cell Infiltration, Serum IgE & Histamine | Significant reduction, comparable to 0.1% dexamethasone | [14][17] |

| Rats | Carrageenan-induced Paw Edema | Fucoidan-based cream (F. vesiculosus) | Paw Edema, Mechanical Allodynia | Dose-dependent inhibition, high dose comparable to diclofenac gel | [18][19][20] |

| Rats | Full-thickness Dermal Excision | 50-200 mg/mL LMF (U. pinnatifida) | Wound Contraction, Granulation Tissue, Reduced Inflammatory Cells, Increased Angiogenesis | Dose-dependent acceleration of wound healing | [21] |

| Mice | Atopic Dermatitis (AD) | 3.5% & 7% Fucoidan creams | SCORAD scores, Epidermal thickness, Eosinophil infiltration, Serum IgE | Substantial improvement in AD symptoms | [22] |

LMF: Low Molecular Weight Fucoidan

Key Experimental Protocols & Workflows

Reproducible and robust experimental design is critical for evaluating the efficacy of fucoidan. Below are detailed methodologies for commonly cited models.

4.1 Protocol: In Vivo Atopic Dermatitis (AD) Mouse Model

-

Animal Model : NC/Nga mice, a well-established model for AD-like skin lesions.

-

Induction of AD : A 1% solution of 2,4-Dinitrochlorobenzene (DNCB) in an acetone/olive oil mixture is applied to the shaved dorsal skin and ears to sensitize the mice. Subsequently, a 0.4% DNCB solution is repeatedly applied to elicit and maintain AD-like symptoms.

-

Treatment Groups :

-

Control (Vehicle cream)

-

Positive Control (e.g., 0.1% Dexamethasone cream)

-

Test Group (e.g., 3% Fucoidan cream)

-

-

Application : A defined amount (e.g., 100 mg) of the topical formulation is applied to the dorsal skin lesions daily for a period of 4-8 weeks.[14][17]

-

Efficacy Assessment :

-

Clinical Score : The severity of dermatitis (erythema, edema, excoriation, dryness) is scored weekly.

-

Behavioral Analysis : Scratching behavior is observed and counted.

-

Histology : At the end of the study, skin biopsies are taken for H&E staining to measure epidermal thickness and Toluidine blue staining to count infiltrating mast cells.[22]

-

Serology : Blood samples are collected to measure serum levels of IgE and histamine via ELISA.[17]

-

4.2 Protocol: In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line : RAW 264.7 murine macrophages.

-

Cell Culture : Cells are cultured in DMEM supplemented with 10% FBS and antibiotics, and seeded into plates.

-

Treatment : Cells are pre-treated with various concentrations of fucoidan for 1-2 hours.

-

Inflammatory Stimulation : Lipopolysaccharide (LPS) is added to the media (e.g., 1 µg/mL) to induce an inflammatory response. A non-stimulated control group is maintained.

-

Incubation : Cells are incubated for a specified period (e.g., 24 hours).

-

Endpoint Analysis :

-

Nitric Oxide (NO) Production : Measured in the cell culture supernatant using the Griess reagent assay.[10]

-

Cytokine Levels (TNF-α, IL-6) : Quantified in the supernatant using commercial ELISA kits.[15]

-

Gene Expression : Cellular RNA is extracted for RT-qPCR analysis to determine the mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines.[8]

-

Protein Expression : Cell lysates are prepared for Western blot analysis to assess the phosphorylation status of NF-κB and MAPK pathway proteins.[10]

-

Applications in Dermatological Conditions

5.1 Atopic Dermatitis (AD) Topical fucoidan has demonstrated efficacy comparable to dexamethasone in murine AD models, significantly reducing clinical symptoms, scratching, and key inflammatory markers like mast cell infiltration and serum IgE.[14][17] Its ability to inhibit the expression of Th2-associated chemokines in keratinocytes suggests it can directly modulate the allergic immune response in the skin.[14] Furthermore, fucoidan can inhibit the adhesion of Staphylococcus aureus, a bacterium known to exacerbate AD, while preserving beneficial skin commensals.[6][16]